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molecular formula C10H9NS B8638054 3-[(Thiophen-2-yl)methyl]pyridine CAS No. 110823-85-3

3-[(Thiophen-2-yl)methyl]pyridine

Cat. No. B8638054
M. Wt: 175.25 g/mol
InChI Key: LKQJRFLKRMSMHL-UHFFFAOYSA-N
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Patent
US05506261

Procedure details

To a solution of 2-(3-pyridylhydroxymethyl)thiophene (8.82 g, 46.2 mmol), prepared as in step 1, in acetic acid (50 mL) was added tin(H)chloride dihydrate (22.9 g, 101 mmol) and HCl gas was bubbled through the reaction mixture for about 10 min. The reaction mixture was stirred for 1.5 hours at ambient temperature, and the liquid was decanted, concentrated in vacuo to a volume of about 10 mL, and poured into H2O. The aqueous solution was made basic by the slow addition of saturated aqueous NaHCO3 and extracted with ethyl acetate/ether. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. Chromatography on silica gel (5% methanol/CHCl3) gave 2-(3-pyridylmethyl)thiophene (2.63 g).
Quantity
8.82 g
Type
reactant
Reaction Step One
[Compound]
Name
tin(H)chloride dihydrate
Quantity
22.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7](O)[C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:2]=1.Cl>C(O)(=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
8.82 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(C=1SC=CC1)O
Step Two
Name
tin(H)chloride dihydrate
Quantity
22.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture for about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the liquid was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of about 10 mL
ADDITION
Type
ADDITION
Details
poured into H2O
ADDITION
Type
ADDITION
Details
The aqueous solution was made basic by the slow addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate/ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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